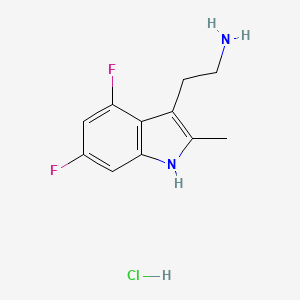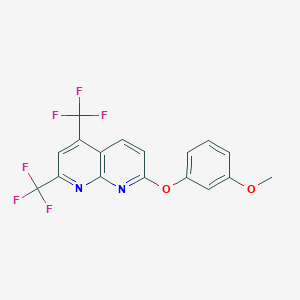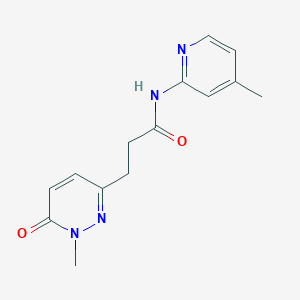![molecular formula C15H17ClN6O B2357045 N~4~-(4-clorofenil)-N~6~-(2-metoxietil)-1-metil-1H-pirazolo[3,4-d]pirimidin-4,6-diamina CAS No. 896004-86-7](/img/structure/B2357045.png)
N~4~-(4-clorofenil)-N~6~-(2-metoxietil)-1-metil-1H-pirazolo[3,4-d]pirimidin-4,6-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C15H17ClN6O and its molecular weight is 332.79. The purity is usually 95%.
BenchChem offers high-quality N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de EGFR-TK
- Aplicación: Varios derivados de pirazolo[3,4-d]pirimidina, incluido nuestro compuesto de interés, se han diseñado como inhibidores de EGFR-TK. Estos compuestos exhiben una actividad inhibitoria significativa contra la tirosina quinasa EGFR, un actor clave en la progresión del cáncer .
Actividad Antiproliferativa
- Aplicación: Nuestro compuesto se ha evaluado contra 60 líneas celulares de cáncer del NCI. Notablemente, los compuestos 15 y 16 demostraron una excelente actividad citotóxica de amplio espectro, con valores de GI50 que van desde 0.018 a 9.98 μM .
Inhibición de la P-glucoproteína
- Aplicación: Se encontró que los compuestos 15 y 16 inhibían la P-gp en 0.301 y 0.449 veces, respectivamente, en comparación con el control. Esta inhibición podría mejorar la eficacia del fármaco al prevenir la salida de agentes quimioterapéuticos .
Arresto del Ciclo Celular y Apoptosis
- Aplicación: El compuesto 16 indujo el arresto del ciclo celular en la fase S y aumentó los porcentajes de células apoptóticas de manera dependiente del tiempo. También elevó los niveles de caspasa-3, lo que indica efectos proapoptóticos .
Inhibición de VEGFR-2 y Actividad Antiangiogénica
- Aplicación: El compuesto 12b (una pirazolo[3,4-d]pirimidina relacionada) exhibió una potente actividad inhibitoria de VEGFR-2 (IC50 = 0.063 μM) e interrumpió los patrones de cicatrización de heridas en las células endoteliales .
Otras Aplicaciones Potenciales
- Propiedades Antivirales, Antimicrobianas y Antitumorales: Las pirazolo[3,4-d]pirimidinas han demostrado ser prometedoras en varios contextos de enfermedades, incluidas las actividades antivirales, antimicrobianas y antitumorales .
- Intermediario para la Síntesis Heterocíclica: Los grupos funcionales del compuesto (carbonitrilo y amino primario) lo hacen útil como intermedio en la síntesis de diversos sistemas heterocíclicos .
En resumen, nuestro compuesto exhibe un potencial multifacético, desde la inhibición de EGFR-TK hasta los efectos antiangiogénicos. Su estructura única y sus actividades biológicas justifican una mayor investigación para aplicaciones terapéuticas. 🌟
Mecanismo De Acción
Target of Action
The primary target of N4-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . Aberrant catalytic activity of EGFR-TK, caused by mutation or over-expression, influences numerous pathological diseases, including cancer .
Mode of Action
This compound interacts with EGFR-TK, inhibiting its activity . The enzymatic assessment of similar compounds against EGFR-TK showed significant inhibitory activities . This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls.
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK is part of the trans-membrane growth factor receptor PTK family, which includes HER2, HER1 (EGFR), HER3, and HER4 . The inhibition of EGFR-TK can therefore impact the signaling pathways of these other receptors, leading to downstream effects such as the disruption of cell growth and differentiation .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein , a protein that pumps foreign substances out of cells, suggests it may have good bioavailability. P-glycoprotein inhibition can increase the absorption and distribution of a drug, enhancing its therapeutic effect .
Result of Action
The result of the compound’s action is a broad-spectrum cytotoxic activity against cancer cell lines . For instance, similar compounds have shown cytotoxicity against DOX/MDA-MB-468 with IC 50 values of 0.267 and 0.844 μM, respectively . Additionally, one of the compounds was found to induce cell cycle arrest at the S phase, increasing the percentage of apoptotic cells in a time-dependent manner .
Propiedades
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-8-23-2/h3-6,9H,7-8H2,1-2H3,(H2,17,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADWHMOYFNGZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2356963.png)
![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)


![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)


